

# Application Notes & Protocols: Glycerol Distearate in Controlled-Release Drug Delivery Systems

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Glycerol distearate*

Cat. No.: *B129473*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction **Glycerol distearate**, a mixture of mono-, di-, and triglycerides of stearic and palmitic acids, is a highly functional lipid excipient used extensively in the pharmaceutical industry.<sup>[1][2]</sup> A common commercial grade is Precirol® ATO 5.<sup>[1][3]</sup> Its lipophilic nature, low Hydrophile-Lipophile Balance (HLB) value of approximately 2, and well-defined melting point make it an excellent candidate for forming inert matrices in controlled-release oral dosage forms.<sup>[1]</sup> When incorporated in formulations, **glycerol distearate** can modulate drug release primarily through diffusion and matrix erosion mechanisms, making it suitable for developing sustained-release tablets, pellets, and nanoparticles.<sup>[3][4]</sup> This document provides detailed application notes and protocols for utilizing **glycerol distearate** in such systems.

## Physicochemical Properties

**Glycerol distearate**'s utility in drug delivery is governed by its distinct physicochemical properties. These properties are critical for selecting the appropriate formulation strategy, such as melt granulation or hot-melt extrusion.<sup>[1]</sup>

Table 1: Physicochemical Properties of Pharmaceutical Grade **Glycerol Distearate** (Precirol® ATO 5)

| Property          | Value                                                                        | Reference                                                   |
|-------------------|------------------------------------------------------------------------------|-------------------------------------------------------------|
| Chemical Name     | <b>Glyceryl Palmitostearate / Glycerol Distearate</b>                        | <a href="#">[1]</a>                                         |
| Molecular Formula | C39H76O5 (for 1,3-distearate)                                                | <a href="#">[5]</a> <a href="#">[6]</a>                     |
| Molecular Weight  | ~625.02 g/mol                                                                | <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> |
| Appearance        | Fine, white powder with a faint odor                                         | <a href="#">[1]</a>                                         |
| Melting Point     | 52-58 °C                                                                     | <a href="#">[1]</a>                                         |
| HLB Value         | 2                                                                            | <a href="#">[1]</a> <a href="#">[8]</a>                     |
| Solubility        | Insoluble in water and ethanol;<br>Soluble in chloroform and dichloromethane | <a href="#">[1]</a>                                         |

| Primary Function | Sustained-release agent, lubricant, coating agent, taste-masking agent |[\[1\]](#)  
[\[2\]](#)[\[9\]](#) |

## Applications and Formulation Data

**Glycerol distearate** is versatile and can be used to formulate various controlled-release dosage forms. The concentration of **glycerol distearate** in the formulation is a key factor; higher proportions typically lead to a slower and more extended drug release profile.[\[1\]](#)[\[8\]](#)

**2.1 Matrix Tablets** Matrix tablets are the most common application, where the drug is dispersed within the lipid matrix. The release can be modulated by adjusting the lipid concentration or by incorporating hydrophilic polymers like poloxamers, which create pores in the matrix to facilitate drug release.[\[3\]](#)

**2.2 Solid Lipid Nanoparticles (SLNs)** SLNs are colloidal carriers that can encapsulate both hydrophilic and lipophilic drugs. **Glycerol distearate** serves as the solid lipid core, providing a stable structure for sustained drug release and improved bioavailability.[\[10\]](#)

Table 2: Example Formulations of **Glycerol Distearate**-Based Controlled-Release Systems

| Formulation Type                    | Model Drug     | Glycerol Distearate (Precirol® ATO 5)<br>Concentration | Other Key Excipients               | Key Finding                                                                         | Reference |
|-------------------------------------|----------------|--------------------------------------------------------|------------------------------------|-------------------------------------------------------------------------------------|-----------|
| Capsule (Melt Granulation)          | Theophylline   | High (Matrix Former)                                   | Poloxamers (Lutrol®)               | Addition of poloxamers increased drug release by creating a porous network.         | [3]       |
| Orally Disintegrating Tablets (ODT) | Acetaminophen  | 2.5 - 7.5%                                             | Sodium Starch Glycolate (Explotab) | Proportions over 5% resulted in a slow-release effect, unsuitable for ODTs.         | [8]       |
| Solid Lipid Nanoparticles (SLNs)    | 5-Fluorouracil | 1.5 - 3.5% (w/v)                                       | Poloxamer 188, Tween 80            | Showed biphasic release: initial burst followed by sustained release over 48 hours. | [10]      |

| Sustained-Release Tablets | Theophylline | Not specified | PEG 6000 (comparative binder) | The glycerol monostearate formulation showed a slower in vitro release rate and lower bioavailability (46%) compared to the PEG 6000 formulation (96%). | [11] |

## Mechanism of Controlled Release

The primary mechanisms governing drug release from a **glycerol distearate** matrix are diffusion and erosion.[3]

- Diffusion: The drug dissolves in the fluid that has penetrated the matrix and diffuses out through pores and channels.
- Erosion: The lipid matrix itself slowly erodes or melts in the gastrointestinal fluid, releasing the embedded drug over time.

The interplay between these two mechanisms, often influenced by other excipients, dictates the overall release kinetics.[3]



[Click to download full resolution via product page](#)

Caption: Mechanisms of drug release from a **glycerol distearate** matrix.

Table 3: In Vitro Drug Release Data from a 5-Fluorouracil (5-FU) SLN Formulation (Data derived from a representative study for illustrative purposes)

| Time (hours) | Cumulative Drug Release (%) | Release Phase         |
|--------------|-----------------------------|-----------------------|
| 1            | ~25%                        | Initial Burst Release |
| 2            | ~35%                        | Initial Burst Release |
| 8            | ~50%                        | Sustained Release     |
| 24           | ~65%                        | Sustained Release     |
| 48           | ~75%                        | Sustained Release     |

Note: This table summarizes typical biphasic release behavior observed in SLN systems.[\[10\]](#)

## Experimental Protocols

The following protocols provide detailed methodologies for the formulation and evaluation of **glycerol distearate**-based controlled-release systems.

### 4.1 Protocol 1: Preparation of Matrix Tablets by Melt Granulation

This technique is suitable for thermostable drugs and avoids the use of organic solvents.



[Click to download full resolution via product page](#)

Caption: Workflow for preparing matrix tablets via melt granulation.

#### Methodology:

- Preparation: Accurately weigh the active pharmaceutical ingredient (API), **glycerol distearate**, and other required excipients.
- Melting: Place the **glycerol distearate** in a suitable vessel and heat it to approximately 5-10°C above its melting point (e.g., 65-70°C) with constant stirring.
- Drug Incorporation: Once the lipid is completely molten, add the API to the molten mass and continue stirring until a homogenous dispersion is achieved.
- Granulation: Allow the molten mixture to cool down while stirring to form granules. The mixture can be poured onto a tray to solidify and then milled.

- Sizing: Pass the cooled, solidified mass through a sieve of appropriate mesh size to obtain uniform granules.
- Blending and Lubrication: Add any extra-granular excipients, such as a lubricant (e.g., magnesium stearate), and blend for 3-5 minutes.
- Compression: Compress the final blend into tablets using a tablet press with appropriate tooling.

#### 4.2 Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Melt Encapsulation

This method is used to produce sub-micron sized lipidic drug carriers.[\[10\]](#)

##### Methodology:

- Lipid Phase Preparation: Weigh the required amount of **glycerol distearate** (e.g., Precirol® ATO 5) and melt it by heating to 5-10°C above its melting point.[\[10\]](#) Add the drug to the molten lipid and stir to ensure homogenous mixing.[\[10\]](#)
- Aqueous Phase Preparation: In a separate beaker, prepare the aqueous phase by dissolving surfactants (e.g., Poloxamer 188) and co-surfactants (e.g., Tween 80) in purified water.[\[10\]](#) Heat this aqueous phase to the same temperature as the lipid phase.[\[10\]](#)
- Emulsification: Add the hot lipid phase to the hot aqueous phase dropwise under high-speed homogenization (e.g., 10,000-15,000 rpm) for 5-10 minutes to form a hot oil-in-water emulsion.
- Nanoparticle Formation: Quickly transfer the hot emulsion to a cold-water bath (2-5°C) and continue stirring at a lower speed. The rapid cooling of the dispersed lipid droplets causes them to solidify, forming the SLNs.
- Washing/Purification (Optional): Centrifuge the SLN dispersion to separate the nanoparticles from the excess surfactant and un-entrapped drug. Resuspend the pellet in fresh purified water.

#### 4.3 Protocol 3: In Vitro Drug Release Study

This protocol determines the rate and extent of drug release from the formulation under simulated physiological conditions.

#### Methodology:

- Apparatus: USP Dissolution Apparatus 2 (Paddle Method) is commonly used.
- Dissolution Medium: Select a medium relevant to the intended site of release (e.g., 900 mL of pH 7.4 phosphate buffer for intestinal release).[12]
- Test Conditions:
  - Set the temperature to  $37 \pm 0.5^{\circ}\text{C}$ .
  - Set the paddle rotation speed to a standardized rate (e.g., 50 or 100 rpm).
- Procedure:
  - Place one dosage unit (e.g., one tablet) into each dissolution vessel.
  - At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 5 mL) of the dissolution medium.
  - Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
- Analysis: Filter the samples and analyze the drug concentration using a validated analytical method, such as UV-Vis Spectrophotometry or HPLC.[12][13]
- Data Calculation: Calculate the cumulative percentage of drug released at each time point. The release kinetics can be further analyzed by fitting the data to mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas).[12][14]

## Characterization of Formulations

To ensure the quality and performance of **glycerol distearate**-based formulations, several characterization techniques are essential.

- Differential Scanning Calorimetry (DSC): DSC analysis is used to determine the thermal properties of the formulation. It can confirm the crystalline state of the drug within the lipid matrix and detect any interactions between the drug and excipients. For instance, a shift in the melting peak of **glycerol distearate** in the final formulation can indicate drug solubilization or changes in lipid crystallinity.[10]
- Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is employed to investigate potential chemical interactions between the drug and **glycerol distearate**. The absence of new peaks or significant shifts in the characteristic peaks of the drug and excipient in the spectrum of the physical mixture or final formulation indicates compatibility.[10]
- Particle Size and Zeta Potential Analysis: For SLN formulations, these parameters are critical. Dynamic Light Scattering (DLS) is used to measure the average particle size and polydispersity index (PDI), while the zeta potential indicates the surface charge and predicts the physical stability of the colloidal dispersion.[10]
- Entrapment Efficiency (%EE): This determines the percentage of the initial drug that has been successfully encapsulated within the lipid particles. It is a key indicator of the formulation's efficiency.[10]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scispace.com [scispace.com]
- 2. Articles [globalrx.com]
- 3. Influence of poloxamers on the dissolution performance and stability of controlled-release formulations containing Precirol ATO 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. bocsci.com [bocsci.com]
- 6. Glyceryl 1,3-distearate | C39H76O5 | CID 101269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Glyceryl Distearate Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid lipid-based nanoparticulate system for sustained release and enhanced in-vitro cytotoxic effect of 5-fluorouracil on skin Melanoma and squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo evaluation of two new sustained release formulations elaborated by one-step melt granulation: level A in vitro-in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formulation and In-Vitro Release Pattern Study of Gliclazide Matrix Tablet [scirp.org]
- 13. Formulation Study and Evaluation of Matrix and Three-layer Tablet Sustained Drug Delivery Systems Based on Carbopol with Isosorbide Mononitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scitechnol.com [scitechnol.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Glycerol Distearate in Controlled-Release Drug Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b129473#glycerol-distearate-in-controlled-release-drug-delivery-systems>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)